molecular formula C14H8F4N2 B8809669 2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine CAS No. 372122-55-9

2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine

Cat. No. B8809669
M. Wt: 280.22 g/mol
InChI Key: LQMKYGJRFOIGOG-UHFFFAOYSA-N
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Patent
US06756498B2

Procedure details

To a solution of 1-(4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime (2.0 g, 6.7 mmol) in ethyl acetate (8 ml) at 7° C. was added methanesulfonyl chloride (0.52 ml, 6.7 mmol) over 3 minutes. The reaction mixture was stirred for 5 minutes before the dropwise addition of triethylamine (1.92 ml, 13.8 mmol) over 5 minutes. The reaction temperature was allowed to rise to 30° C. and the resulting suspension stirred at this temperature for two hours. Iron (II) chloride (8 mg) was then added and the mixture heated at reflux for 40 minute s before the addition of further iron (II) chloride (5 mg) and heating at reflux for 6 hours. The reaction mixture was then cooled to room temperature and water was added (5 ml). The phases were separated and the aqueous phase re-extracted with ethyl acetate. The organic extracts were combined, washed with water (5 ml) and evaporated in vacuo to give an orange-brown solid. The solid was triturated with isohexane (25 ml), the mixture filtered, the filter cake washed with isohexane (2×10 ml) and dried to give the title compound as a dull orange solid (1.06 g, 56%).
Name
1-(4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mg
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Five
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:20]O)[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]=2)=[CH:4][CH:3]=1.CS(Cl)(=O)=O.C(N(CC)CC)C.O>C(OCC)(=O)C.[Fe](Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]3[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]3[N:20]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
1-(4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC1=NC=C(C=C1)C(F)(F)F)=NO
Name
Quantity
0.52 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.92 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
8 mg
Type
catalyst
Smiles
[Fe](Cl)Cl
Step Five
Name
Quantity
5 mg
Type
catalyst
Smiles
[Fe](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension stirred at this temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 minute s
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase re-extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water (5 ml)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange-brown solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with isohexane (25 ml)
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
the filter cake washed with isohexane (2×10 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NN2C(C=CC(=C2)C(F)(F)F)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.